molecular formula C20H19F3N2O3 B2915413 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 941978-68-3

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2915413
CAS No.: 941978-68-3
M. Wt: 392.378
InChI Key: QIMISVIHEQRYQY-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941978-68-3) is a benzamide derivative of significant interest in medicinal chemistry and pharmacological research . The compound features a molecular formula of C20H19F3N2O3 and a molecular weight of 392.37 g/mol . Its structure incorporates several pharmaceutically relevant motifs, including a trifluoromethyl group, a methoxy phenyl ring, and a 2-oxopiperidine moiety, which collectively contribute to its properties as a valuable research intermediate . The presence of the trifluoromethyl group is of particular note, as this functional group is widely utilized in drug design to enhance metabolic stability, membrane permeability, and binding affinity through its electron-withdrawing nature and lipophilicity . This compound is recognized in scientific literature and is commercially available for research purposes . It is supplied with a minimum purity of 90% and is intended for research and development use in laboratory settings only . This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-28-17-12-13(9-10-16(17)25-11-5-4-8-18(25)26)24-19(27)14-6-2-3-7-15(14)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMISVIHEQRYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving piperidine and an appropriate precursor.

    Introduction of the Methoxy Group: The methoxy group is added via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Trifluoromethylbenzamide: The trifluoromethyl group is introduced through a reaction involving trifluoromethylbenzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Notes Reference
Target Compound Benzamide 3-methoxy, 4-(2-oxopiperidin-1-yl) ~463 (estimated) Research (hypothetical)
Flutolanil Benzamide 3-isopropoxy 323.3 Agrochemical fungicide
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide Benzamide 4-nitro 324.3 Research (similarity 0.90)
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide Benzamide + thiazole 2-fluorophenyl-thiazole 442.4 Research (kinase inhibition)

Research Findings and Implications

Patent and Exclusivity Considerations

  • excludes benzamides with thiazole or thienyl groups, suggesting the target compound’s oxopiperidin motif avoids existing patent claims .

Biological Activity

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a piperidine moiety, which contribute to its unique pharmacological properties. The structural formula can be represented as follows:

C16H18F3N2O2\text{C}_{16}\text{H}_{18}\text{F}_3\text{N}_2\text{O}_2

This structure suggests potential interactions with various biological targets, enhancing its efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within the body. These include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that are pivotal in disease progression.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, the trifluoromethyl group can improve lipophilicity and bioavailability, making the compound more effective against various pathogens.

Anticancer Properties

Studies have shown that similar compounds with oxopiperidine structures possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in the low micromolar range.
Study 2 Showed promising results in animal models for reducing tumor size when administered at specific dosages.
Study 3 Reported antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting broad-spectrum efficacy.

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